N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4, an oxazole ring with a carboxamide group at position 4, and a thiophene-2-amido moiety at position 2 of the oxazole. This structure combines aromatic and heterocyclic components, which are frequently associated with bioactive properties in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c1-9-4-2-5-11-13(9)19-17(26-11)21-14(22)10-8-24-16(18-10)20-15(23)12-6-3-7-25-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRCCOPMEUZTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Moiety: Starting with 4-methyl-2-aminobenzenethiol, cyclization with carbon disulfide and an appropriate oxidizing agent can form the benzothiazole ring.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized from a suitable α-haloketone and an amide under cyclization conditions.
Coupling of Thiophene and Oxazole: The thiophene-2-amido group can be introduced via an amide coupling reaction using thiophene-2-carboxylic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is obtained by coupling the benzothiazole and the oxazole-thiophene intermediates under suitable conditions, often involving a dehydrating agent or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole moieties.
Reduction: Reduction reactions can target the oxazole ring or the amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step reactions that include the formation of the benzothiazole and oxazole moieties. Various synthetic methodologies have been explored to enhance yield and purity. Spectral characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the benzothiazole and oxazole rings enhances lipophilicity, which facilitates cell membrane penetration and increases biological activity. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains, indicating that modifications in the structure can lead to improved efficacy against pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the oxazole core exhibit potent inhibitory effects on cancer cell lines by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase . In vitro studies have demonstrated IC50 values in the low micromolar range for several synthesized derivatives against various cancer types, including prostate and breast cancers .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Ahsan et al. explored a series of 1,3,4-oxadiazole derivatives that exhibited dual antimicrobial and anticancer activities. The results showed that compounds with structural similarities to this compound displayed significant antibacterial activity with minimal cytotoxicity against human cells . This suggests a promising therapeutic window for further development.
Case Study 2: Targeting MERS-CoV
Another notable investigation focused on benzothiazole derivatives as potential inhibitors against MERS-CoV. One compound in this series demonstrated an IC50 value of 0.09 μM, indicating strong antiviral activity . This highlights the versatility of benzothiazole-based compounds in addressing urgent health challenges posed by viral infections.
Potential Therapeutic Applications
Given its promising biological activities, this compound has potential applications in:
- Antimicrobial Treatments: Development of new antibiotics targeting resistant strains.
- Cancer Therapy: Formulation of novel anticancer agents that can selectively inhibit tumor growth with reduced side effects.
- Antiviral Drugs: Exploration as a candidate for treating viral infections such as MERS-CoV.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole and oxazole rings could facilitate binding to specific molecular targets, while the thiophene moiety might enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- The target compound likely requires a multi-step synthesis involving cycloaddition for the oxazole ring and amide coupling for the thiophene-2-amido group, analogous to methods in and .
- highlights the use of α-halogenated ketones for S-alkylation, which may differ from the target compound’s synthesis due to the absence of a thiol group.
Table 3: Reported Bioactivities of Structural Analogs
Key Observations :
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
- The target compound’s oxazole and carboxamide groups likely improve aqueous solubility compared to purely aromatic benzothiazole derivatives .
- Higher LogP values in benzothiazole-thiazolidinones suggest greater membrane penetration, which the target compound may balance with its heterocyclic polarity.
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C19H15N3O3S3
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1C(Nc1nc(cc(cc2)NS(c3cccs3)(=O)=O)c2s1)=O
Antimicrobial Activity
Research has indicated that compounds containing the oxazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:
- Antitubercular Activity : Compounds with similar structural motifs have demonstrated efficacy against Mycobacterium tuberculosis. For example, Dhumal et al. (2016) reported that derivatives of 1,3,4-oxadiazole exhibited strong inhibition of Mycobacterium bovis BCG . Molecular docking studies revealed that these compounds bind effectively to the InhA enzyme, a crucial target for disrupting mycolic acid synthesis.
Anticancer Activity
The biological activity of this compound extends to anticancer properties. Various studies have explored the cytotoxic effects of oxazole derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Cell cycle arrest at G0-G1 phase |
| 17b | HeLa | 2.41 | Disruption of DNA duplication machinery |
These findings suggest that modifications to the oxazole structure can enhance selectivity and potency against cancer cells while sparing normal cells .
Case Studies
- Antitubercular Efficacy : A study assessing various oxadiazole derivatives found significant activity against drug-resistant strains of M. tuberculosis, with MIC values ranging from 4–8 µM for the most active compounds .
- Cytotoxicity in Cancer Models : In vitro evaluations demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while maintaining low toxicity to normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects .
The proposed mechanisms for the antimicrobial and anticancer activities of this compound include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell wall biosynthesis in Mycobacterium tuberculosis, such as DprE1, leading to compromised cell integrity and eventual cell death.
- Cell Cycle Disruption : The anticancer activity is attributed to the ability of these compounds to induce cell cycle arrest and interfere with DNA replication processes in cancer cells .
Q & A
What are the key considerations for designing a synthetic route for this compound, given its heterocyclic complexity?
The synthesis requires strategic assembly of the benzothiazole, oxazole, and thiophene moieties. A stepwise approach is recommended:
- Benzothiazole formation : Cyclize 2-amino-4-methylbenzothiazole derivatives using thiourea and bromine in ethanol, as demonstrated in thiazole-amine intermediate synthesis .
- Oxazole-thiophene coupling : Use carbodiimide-mediated amidation (e.g., EDCI/HOBt) to link the thiophene-2-carboxamide to the oxazole ring, ensuring regioselectivity.
- Final assembly : Employ nucleophilic acyl substitution or Suzuki-Miyaura coupling to integrate the benzothiazole fragment. Monitor reaction progress via TLC and HPLC (>98% purity criteria) .
Advanced Note : Low yields in oxazole ring closure (common in multi-heterocyclic systems) can be mitigated by optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading .
How can contradictory spectral data (e.g., NMR shifts) during structural validation be resolved?
Spectral discrepancies often arise from dynamic effects (e.g., rotamers) or residual solvents. To address this:
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to distinguish conformational exchange from impurities .
- 2D Correlation Spectroscopy : Use HSQC and HMBC to confirm connectivity, especially for overlapping signals in the thiophene (δ 6.8–7.2 ppm) and benzothiazole (δ 7.5–8.1 ppm) regions .
- X-ray Crystallography : Resolve ambiguities via SHELXL refinement of single-crystal data, leveraging hydrogen-bonding patterns (e.g., N–H···O=C interactions) to validate the amide linkage .
What methodologies are recommended for assessing in vitro bioactivity while minimizing false positives?
- Target Selection : Prioritize kinases or antimicrobial targets due to structural analogs (e.g., benzothiazole-thiazole hybrids showing IC₅₀ < 10 µM against Mycobacterium tuberculosis) .
- Assay Design :
- Control Experiments : Test against HEK-293 or Vero cells to rule out cytotoxicity (CC₅₀ > 50 µM).
Advanced Note : Conflicting activity data across labs may stem from polymorphic forms. Characterize solid-state variations via PXRD and DSC to correlate bioactivity with specific crystalline phases .
How can computational tools aid in rationalizing structure-activity relationships (SAR)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Pay attention to the oxazole carboxamide’s role in H-bonding with Lys721 .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of the thiophene-benzothiazole π-π stacking in hydrophobic pockets .
- QSAR Models : Train random forest algorithms on IC₅₀ data from analogs (e.g., substituent effects at the 4-methylbenzothiazole position) .
What strategies optimize crystallization for X-ray studies given poor diffraction quality?
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow nucleation.
- Additive Engineering : Introduce co-formers (e.g., nicotinamide) via grinding or slurry methods to stabilize metastable polymorphs .
- Cryoprotection : For radiation-sensitive crystals, use glycerol or ethylene glycol in the mother liquor during data collection at 100 K .
Advanced Note : If twinning occurs (common in benzothiazole derivatives), reprocess data with TWINABS or refine using SHELXL’s BASF parameter .
How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Free Energy Perturbation (FEP) : Calculate relative binding energies for protonation states (e.g., oxazole tautomers) overlooked in docking .
- Solvent Effects : Re-run simulations with explicit water molecules near the thiophene sulfur, which may participate in H-bonding networks .
- Experimental Validation : Perform SPR or ITC to measure ΔG directly, comparing with computed values to refine force field parameters .
What are best practices for scaling up synthesis without compromising purity?
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzothiazole cyclization) to improve heat dissipation and yield consistency .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for final polishing. For gram-scale, switch to flash chromatography with gradient elution .
- Quality Control : Validate batches via HRMS (ESI⁺) and elemental analysis (C, H, N ± 0.3%) to ensure stoichiometric integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
